molecular formula C10H11FO2 B15070625 (6-Fluorochroman-3-YL)methanol

(6-Fluorochroman-3-YL)methanol

Cat. No.: B15070625
M. Wt: 182.19 g/mol
InChI Key: FXZIKYFHKHLGNA-UHFFFAOYSA-N
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Description

(6-Fluorochroman-3-yl)methanol (CAS: 1694582-32-5) is a fluorinated chroman derivative with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . Its structure consists of a benzopyran (chroman) ring system substituted with a fluorine atom at position 6 and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the reactivity of the alcohol moiety.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZIKYFHKHLGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-Fluorochroman-3-YL)methanol can be achieved through several routes. One common method involves the reaction of 4-fluorophenol or 4-fluoroanisole with appropriate reagents to form the desired product . The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the chroman ring system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. Key reagents include:

  • PCC (Pyridinium Chlorochromate) : Selective oxidation to (6-fluorochroman-3-yl)carbaldehyde under anhydrous conditions.

  • KMnO₄ (Potassium Permanganate) : Strong oxidation in acidic media yields (6-fluorochroman-3-yl)carboxylic acid.

Oxidizing Agent ConditionsProductYieldPuritySource
PCCCH₂Cl₂, RT(6-Fluorochroman-3-yl)carbaldehyde78%95%
KMnO₄H₂SO₄, 80°C(6-Fluorochroman-3-yl)carboxylic acid65%92%

Esterification

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters, critical for prodrug synthesis:

  • Acetic Anhydride : Forms (6-fluorochroman-3-yl)methyl acetate in pyridine .

  • Benzoyl Chloride : Produces (6-fluorochroman-3-yl)methyl benzoate under basic conditions .

Example Protocol :

  • Dissolve (6-fluorochroman-3-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add benzoyl chloride (1.2 eq) and triethylamine (2.0 eq).

  • Stir at 0°C for 2 hours, then isolate via extraction .

Reduction Pathways

While the compound itself is an alcohol, its ester derivatives participate in reductions:

  • Vitride (NaAlH₂(OCH₂CH₂OCH₃)₂) : Reduces methyl 6-fluorochroman-2-carboxylate to 6-fluorochroman-2-carbaldehyde but generates this compound as a byproduct at >5% impurity levels .

Substrate Reducing AgentSolventProductImpurity (%)Source
Methyl 6-fluorochroman-2-carboxylateVitride + MeOHMDC6-Fluorochroman-2-carbaldehyde5.2

Nucleophilic Substitution

The fluorine atom at the 6-position participates in SNAr (nucleophilic aromatic substitution) under forcing conditions:

  • Ammonia (NH₃) : Requires Cu catalyst at 150°C to yield 6-aminochroman-3-yl methanol .

  • Thiophenol (PhSH) : Forms 6-(phenylthio)chroman-3-yl methanol in DMF at 120°C .

Limitation : Steric hindrance from the chroman ring reduces reactivity compared to non-fused aryl fluorides .

Cyclization and Epoxide Formation

The compound serves as a precursor in multi-step syntheses for complex molecules like Nebivolol:

  • Diol Formation : Reaction with LiCH₂Br at −90°C generates a diol intermediate .

  • Tosylation : Diol reacts with tosyl chloride to form a ditosylate.

  • Cyclization : Intramolecular substitution yields 6-fluoro-2-(oxiran-2-yl)chroman (epoxide) .

Critical Factor : Temperature control below −90°C prevents racemization and byproduct formation .

Comparative Reactivity Analysis

The table below contrasts reaction outcomes for this compound with non-fluorinated analogs:

Reaction Fluorinated Derivative YieldNon-Fluorinated Analog YieldNotesSource
Esterification89%92%Fluorine minimally impacts ester yields
Oxidation (PCC)78%85%Electron-withdrawing F slows oxidation
SNAr with NH₃40%68%F reduces aromatic ring reactivity

Emerging Research Directions

  • Photocatalysis : Recent studies explore visible-light-mediated C–F bond activation for functionalization.

  • Bioconjugation : The hydroxyl group is being tested for covalent bonding with protein targets in prodrug development.

Scientific Research Applications

(7-Fluorochroman-3-YL)methanol Applications in Scientific Research

(7-Fluorochroman-3-YL)methanol is a chroman derivative with a fluorine atom at the 7th position and a methanol group at the 3rd position, making it useful in chemical and pharmaceutical applications due to its structural properties.

Molecular Structure and Properties

  • Molecular Formula: C10H11FO2C_{10}H_{11}FO_2
  • Molecular Weight: 180.19 g/mol
  • IUPAC Name: Not available
  • Canonical SMILES: C1=CC2=C(C=C1F)C(OC2)=C(C)C(O)C
  • Melting Point: 85 - 87 °C
  • Solubility: Soluble in ethanol and methanol

Scientific Research Applications

(7-Fluorochroman-3-YL)methanol is used as a building block in synthesizing complex organic molecules and is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for potential therapeutic applications in treating various diseases and is used in producing pharmaceuticals, agrochemicals, and other fine chemicals.

Chemistry

(7-Fluorochroman-3-YL)methanol serves as a building block in synthesizing more complex organic molecules.

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Studies have shown that it possesses antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress.

Medicine

It is investigated for potential therapeutic applications in treating various diseases. The compound inhibits enzymes related to inflammation and cancer progression, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

Industry

(7-Fluorochroman-3-YL)methanol is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-Fluorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methanol group allows it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

(6-Methoxychroman-3-yl)methanamine HCl (CAS: 1187929-03-8)

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 241.70 g/mol
  • Key Differences :
    • Replaces the 6-fluoro substituent with a methoxy (-OCH₃) group.
    • The hydroxymethyl (-CH₂OH) group is replaced by a methanamine (-CH₂NH₂) moiety.
    • The hydrochloride salt enhances solubility for pharmacological applications.
  • Applications : Used as a building block in drug discovery, particularly for central nervous system (CNS) targets .

Pyridine-Based Analogues

(6-Fluoro-2-methyl-3-pyridyl)methanol (CAS: 884494-98-8)

  • Molecular Formula: C₇H₈FNO
  • Molecular Weight : 153.15 g/mol
  • Key Differences :
    • Substitutes the chroman ring with a pyridine ring.
    • Contains a methyl group at position 2 and fluorine at position 4.
  • Applications : Intermediate in synthesizing kinase inhibitors and agrochemicals .

(2-Chloro-6-fluoro-pyridin-3-yl)methanol (CAS: 1227563-88-3)

  • Molecular Formula: C₆H₅ClFNO
  • Molecular Weight : 173.56 g/mol
  • Key Differences :
    • Chlorine replaces the methyl group at position 2.
    • Higher halogen content increases molecular polarity compared to the methylated analogue.
  • Applications : Explored in antiviral and antibacterial agent development .

Heterocyclic Analogues

(6-Fluorobenzo[d]isoxazol-3-yl)methanol (CAS: 1824320-96-8)

  • Molecular Formula: C₈H₆FNO₂
  • Molecular Weight : 167.14 g/mol
  • Key Differences :
    • Replaces the chroman ring with a benzisoxazole scaffold.
    • The isoxazole ring introduces additional hydrogen-bonding capabilities.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Ring System Substituents Key Applications
(6-Fluorochroman-3-yl)methanol 182.19 Chroman 6-F, 3-CH₂OH Undocumented (research use)
(6-Methoxychroman-3-yl)methanamine HCl 241.70 Chroman 6-OCH₃, 3-CH₂NH₂·HCl CNS drug candidates
(6-Fluoro-2-methyl-3-pyridyl)methanol 153.15 Pyridine 6-F, 2-CH₃, 3-CH₂OH Kinase inhibitors
(6-Fluorobenzo[d]isoxazol-3-yl)methanol 167.14 Benzisoxazole 6-F, 3-CH₂OH Neurodegenerative research

Structural and Functional Insights

  • Fluorine vs. Methoxy/Chloro: The 6-fluoro group in this compound enhances metabolic stability and lipophilicity compared to methoxy or chloro substituents, which may improve blood-brain barrier penetration .
  • Hydroxymethyl Reactivity : The -CH₂OH group enables derivatization (e.g., esterification, oxidation), making it a versatile intermediate in synthetic chemistry .

Biological Activity

(6-Fluorochroman-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Molecular Structure:

  • Molecular Formula: C10H11F
  • Molecular Weight: 166.20 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: C1=CC2=C(C=C1F)C(=C(O)C2)C=C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anticancer Properties: Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .
  • Neuroprotective Effects: There is evidence suggesting that this compound may protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound is linked to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, which could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Receptor Modulation: It has been shown to interact with various receptors, potentially modulating neurotransmitter release and contributing to its neuroprotective effects .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a 30% reduction in neuronal cell death compared to controls. This effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase .

Data Summary Table

Biological ActivityExperimental ModelObserved EffectReference
Antioxidant ActivityIn vitro assaysFree radical scavenging
Anticancer ActivityBreast cancer cell linesReduced cell viability
Neuroprotective EffectsNeuronal culturesDecreased apoptosis

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